molecular formula C7H8BrN B107869 3-Bromo-2,5-dimethylpyridine CAS No. 17117-19-0

3-Bromo-2,5-dimethylpyridine

Cat. No.: B107869
CAS No.: 17117-19-0
M. Wt: 186.05 g/mol
InChI Key: WQLGCLUHWCNWCG-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dimethylpyridine is an organic compound with the molecular formula C7H8BrN. It is a derivative of pyridine, where the bromine atom is substituted at the third position, and two methyl groups are substituted at the second and fifth positions. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2,5-dimethylpyridine can be synthesized through various methods. One common method involves the bromination of 2,5-dimethylpyridine using bromine in the presence of a catalyst. The reaction is typically carried out in a solvent such as carbon tetrachloride at elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,5-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3-Bromo-2,6-dimethylpyridine
  • 5-Bromo-2-methylpyridine
  • 2-Bromo-3,5-dimethylpyridine

Comparison: 3-Bromo-2,5-dimethylpyridine is unique due to the specific positioning of the bromine and methyl groups, which influences its reactivity and the types of reactions it can undergo. For example, the presence of the bromine atom at the third position makes it more suitable for certain substitution and coupling reactions compared to its isomers .

Properties

IUPAC Name

3-bromo-2,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-3-7(8)6(2)9-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLGCLUHWCNWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00554058
Record name 3-Bromo-2,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17117-19-0
Record name 3-Bromo-2,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-Bromo-2,5-dimethylpyridine react with potassium amide in liquid ammonia?

A1: According to the research "Hetarynes. Part XV: N-oxides of 2,3- and 3,4-pyridyne" [], the N-oxide of this compound, when treated with potassium amide in liquid ammonia, undergoes an amination reaction. Unlike most 3-bromopyridine N-oxides that primarily react via 2,3-pyridyne-N-oxides, this specific compound reacts partially through the formation of both 2,3-pyridyne-N-oxides and 3,4-pyridyne-N-oxides as intermediates []. This difference in reactivity highlights the influence of the methyl substituents on the reaction pathway. The resulting product is a mixture of amino-substituted pyridine derivatives.

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